molecular formula C13H12N4O2S2 B612002 2-((6,7-Dimethoxyquinazolin-4-yl)thio)-5-methyl-1,3,4-thiadiazole CAS No. 1225451-84-2

2-((6,7-Dimethoxyquinazolin-4-yl)thio)-5-methyl-1,3,4-thiadiazole

Cat. No. B612002
M. Wt: 320.39
InChI Key: RQVGFDBMONQTBC-UHFFFAOYSA-N
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Description

The compound 2-[(6,7-Dimethoxyquinazolin-4-yl)thio]acetohydrazide is related to the requested compound. It has a molecular formula of C12H14N4O3S, an average mass of 294.330 Da, and a monoisotopic mass of 294.078674 Da .


Molecular Structure Analysis

The molecular structure of the related compound 2-[(6,7-Dimethoxyquinazolin-4-yl)thio]acetohydrazide consists of a quinazoline ring with two methoxy groups at positions 6 and 7, a thio group at position 4, and an acetohydrazide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of the related compound 2-[(6,7-Dimethoxyquinazolin-4-yl)thio]acetohydrazide include a molecular formula of C12H14N4O3S, an average mass of 294.330 Da, and a monoisotopic mass of 294.078674 Da .

Scientific Research Applications

  • Antiproliferative and Antimicrobial Properties: Schiff bases derived from 1,3,4-thiadiazole compounds, which include similar structures to the compound , have shown significant antimicrobial activity against certain bacteria and exhibited cytotoxicity on cancer cell lines, suggesting their potential in chemotherapy drugs (Gür et al., 2020).

  • Anti-Acute Myeloid Leukemia Activities: A study on 2-(quinazolin-4-ylthio)thiazole derivatives, which are structurally related, found that these compounds exhibited potent in vitro and in vivo activities against acute myeloid leukemia (AML), indicating their potential as therapeutic agents in AML treatment (Li et al., 2012).

  • Synthesis and Characterization of Derivatives: Research on the synthesis and characterization of various derivatives involving 1,3,4-thiadiazole, a core part of the compound, has been extensively studied, contributing to the understanding of their potential pharmacological applications (Saeed et al., 2014).

  • Anticonvulsant Agents: Compounds with a structure similar to "2-((6,7-Dimethoxyquinazolin-4-yl)thio)-5-methyl-1,3,4-thiadiazole" have been synthesized and evaluated as potential anticonvulsant agents, providing insights into their neurological applications (Archana et al., 2002).

  • Antimicrobial Activity: Studies on similar compounds have shown significant antimicrobial activity, which is valuable for developing new antibacterial and antifungal agents (Akbari et al., 2014).

  • Antituberculosis and Cytotoxicity Studies: Derivatives of this compound have been synthesized and tested for their antituberculosis activity, with some showing promising results against Mycobacterium tuberculosis, as well as having cytotoxic effects (Chitra et al., 2011).

properties

IUPAC Name

2-(6,7-dimethoxyquinazolin-4-yl)sulfanyl-5-methyl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S2/c1-7-16-17-13(20-7)21-12-8-4-10(18-2)11(19-3)5-9(8)14-6-15-12/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVGFDBMONQTBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SC2=NC=NC3=CC(=C(C=C32)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6,7-Dimethoxyquinazolin-4-yl)thio)-5-methyl-1,3,4-thiadiazole

CAS RN

1225451-84-2
Record name SKLB1002
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